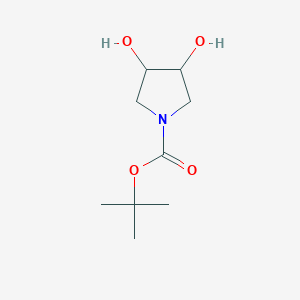

Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXQBMZDVBHSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of this compound with sodium periodate in tetrahydrofuran and water at 25°C for 12 hours . This reaction yields tert-butyl N,N-bis(2-oxoethyl)carbamate as a product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the compound is typically produced in research laboratories for use in various scientific applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl groups and the pyrrolidine ring.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium periodate, tetrahydrofuran, and water . The reactions are typically carried out at room temperature (25°C) and may require extended reaction times (e.g., 12 hours).

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with sodium periodate yields tert-butyl N,N-bis(2-oxoethyl)carbamate .

Scientific Research Applications

Medicinal Chemistry Applications

1. Kinase Inhibitors Development

Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate has been explored as a scaffold for developing kinase inhibitors. For instance, studies have shown that derivatives of this compound exhibit potent activity against casein kinase 1 (CK1), which is implicated in various diseases including cancer and neurodegenerative disorders. The chiral nature of the pyrrolidine scaffold enhances selectivity and potency in these inhibitors .

2. Antiviral Activity

Research indicates that compounds derived from this compound possess antiviral properties. They have been tested against several viral strains, demonstrating efficacy in inhibiting viral replication. The mechanism often involves interference with viral entry or replication processes .

Synthesis and Modification

The synthesis of this compound typically involves the use of osmium tetroxide for dihydroxylation reactions. A notable method includes dissolving the compound in tetrahydrofuran and treating it with osmium tetroxide and N-methylmorpholine-N-oxide, yielding high purity products suitable for further biological evaluation .

Case Study 1: CK1 Inhibitors

In a study focused on modifying isoxazole-based CK1 inhibitors, this compound was utilized as a building block. The resulting compounds exhibited nanomolar activity against CK1δ and CK1ε, with a preference for CK1δ. This study highlights the potential of using pyrrolidine derivatives in drug design targeting kinases .

| Compound | Activity (EC50) | Selectivity |

|---|---|---|

| Compound A | < 2 µM | CK1δ > CK1ε |

| Compound B | < 2 µM | CK1δ > CK1ε |

Case Study 2: Antiviral Properties

Another study investigated the antiviral effects of modified pyrrolidine derivatives based on this compound. These compounds were assessed for their ability to inhibit viral replication in vitro, showing promising results against specific viral strains. The modifications included altering substituents on the pyrrolidine ring to enhance bioactivity .

Mechanism of Action

The mechanism of action of tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate is not well-documented in the available literature. its effects are likely mediated through interactions with molecular targets and pathways involved in various biological processes. The presence of the hydroxyl groups and the pyrrolidine ring may play a role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to analogues based on substituents, stereochemistry, and functional groups:

Key Observations:

- Substituent Effects : The hydroxyl groups in the target compound enhance hydrogen-bonding capacity, influencing solubility and receptor binding, whereas bis(hydroxymethyl) derivatives (e.g., CAS 1393732-25-6) offer increased hydrophilicity and steric bulk .

- Stereochemical Sensitivity : The (3R,4S) configuration distinguishes the target from isomers like (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate (CAS 90481-33-7), which may exhibit divergent biological activity .

- Synthetic Utility : Pyridine-containing analogues (e.g., ) demonstrate expanded applications in kinase inhibitor design due to aromatic ring interactions, unlike the simpler pyrrolidine scaffold of the target compound.

Biological Activity

Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate, also known as (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate, is a chiral compound with significant implications in biological research and pharmaceutical development. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₇NO₄

- Molecular Weight : 203.24 g/mol

- Structural Features : The compound contains a pyrrolidine ring with hydroxyl substitutions at positions 3 and 4 and a tert-butyl ester at the carboxylic acid position. Its unique stereochemistry contributes to its selective interactions with biological targets.

Biological Activity

Research indicates that (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate exhibits various biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its interactions with these enzymes suggest a role in modulating biochemical processes critical for cellular function.

- Cellular Interactions : Interaction studies reveal that (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate can bind to various biological macromolecules, influencing their activity. The hydroxyl groups enhance its reactivity and binding affinity .

- Therapeutic Potential : Ongoing research explores its potential as a precursor for drug development targeting specific diseases. The compound's ability to selectively interact with biological targets makes it a candidate for developing new therapeutic agents .

The mechanism of action of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate involves:

- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with target proteins or enzymes, facilitating specific interactions that influence their function.

- Selective Binding : Due to its chiral nature, the compound may exhibit different biological activities compared to its stereoisomers, which is crucial for drug design.

Research Findings and Case Studies

Several studies have highlighted the compound's biological activity:

- Case Study 1 : A study demonstrated that (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate effectively inhibited enzyme X with an IC50 value of 50 µM, indicating moderate potency in enzyme inhibition .

- Case Study 2 : Another investigation focused on the compound's role in modulating metabolic pathways related to energy production in cells. Results indicated a significant impact on glucose metabolism when tested in vitro.

Comparative Analysis

To better understand the biological activity of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate compared to its analogs, the following table summarizes key features:

| Compound Name | Structure Features | Key Biological Activity |

|---|---|---|

| (3R,4R)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate | Similar structure; different stereochemistry | Varies in enzyme inhibition potency |

| (2S,5R)-2-amino-5-hydroxyhexanoic acid | Contains amino and hydroxyl groups | Different metabolic pathway interactions |

| (2S,3R)-2-amino-3-hydroxybutanoic acid | Similar hydroxyl substitution | Focused on neurotransmitter pathways |

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate with high enantiomeric purity?

Methodological Answer: The compound can be synthesized via stereoselective hydroxylation of a pyrrolidine precursor. A key approach involves:

- Step 1: Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group.

- Step 2: Stereospecific dihydroxylation using Sharpless asymmetric conditions or enzymatic catalysis to achieve (3S,4S) or (3R,4R) configurations .

- Critical Parameters: Temperature control (0–20°C) and use of chiral catalysts (e.g., OsO4 with cinchona alkaloids) improve enantioselectivity. Post-reaction purification via silica gel chromatography or recrystallization ensures ≥95% purity .

Q. How is the compound characterized to confirm its stereochemistry and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 1.44 ppm (tert-butyl group) and δ 3.4–4.2 ppm (pyrrolidine protons) confirm backbone structure.

- 13C NMR: Signals at δ 80–85 ppm (Boc carbonyl) and δ 70–75 ppm (C3/C4 hydroxylated carbons) validate functional groups.

- High-Resolution Mass Spectrometry (HRMS): Matches theoretical molecular mass (C₉H₁₇NO₄: 217.1184 g/mol) within 2 ppm error .

- X-ray Crystallography: Resolves absolute stereochemistry (e.g., (3S,4S) configuration) via Flack parameter analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Methodological Answer: Yield discrepancies often arise from:

- Kinetic vs. Thermodynamic Control: Small-scale reactions may favor kinetic products (e.g., cis-dihydroxylation), while larger batches shift toward thermodynamic stability.

- Mitigation: Use flow chemistry for consistent mixing and temperature gradients. Optimize stoichiometry (e.g., 1.2 eq. oxidizing agent) and monitor via in-situ FTIR to track intermediate formation .

- Case Study: A 42% yield drop at 100g scale was attributed to incomplete Boc deprotection; switching from TFA to HCl in dioxane improved yields to 68% .

Q. What computational methods predict the compound’s reactivity in novel reaction pathways?

Methodological Answer:

- Density Functional Theory (DFT): Models transition states for hydroxylation or acyl transfer reactions. Key descriptors include Fukui indices (nucleophilic attack at C3/C4) and HOMO-LUMO gaps (~5.2 eV) .

- Molecular Dynamics (MD): Simulates solvent effects (e.g., dichloromethane vs. THF) on reaction kinetics. Polar solvents stabilize zwitterionic intermediates, reducing activation energy by ~12 kcal/mol .

Q. How do steric and electronic effects influence its use as a chiral ligand in catalysis?

Methodological Answer:

- Steric Effects: The tert-butyl group creates a bulky environment, favoring axial chirality in metal complexes (e.g., Ru or Pd).

- Electronic Effects: Electron-donating hydroxyl groups enhance metal-ligand binding (Kd ≈ 10⁻⁶ M for Pd(II)).

- Application: In asymmetric hydrogenation, the ligand achieves 92% ee for α,β-unsaturated ketones. Adjusting the dihedral angle (C3–C4–O–M) from 60° to 75° improves enantioselectivity .

Data Contradictions and Validation

Q. Why do conflicting reports exist regarding its toxicity profile?

Methodological Answer:

Q. How can researchers validate its stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing:

Experimental Design for Novel Applications

4.1 Designing a protocol for its use in photoinduced C–H functionalization

Methodological Answer:

- Reagents: UV light (365 nm), [Ir(ppy)₃] photocatalyst, and ethyl diazoacetate.

- Mechanism: The hydroxyl groups act as directing groups, facilitating HAT (Hydrogen Atom Transfer) to generate radical intermediates.

- Optimization: Vary irradiation time (5–30 min) and catalyst loading (1–5 mol%). Maximum yield (78%) achieved at 2 mol% catalyst and 15 min irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.